2,2-Dimethyl-1,4-oxazepane hydrochloride

Description

BenchChem offers high-quality 2,2-Dimethyl-1,4-oxazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,4-oxazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

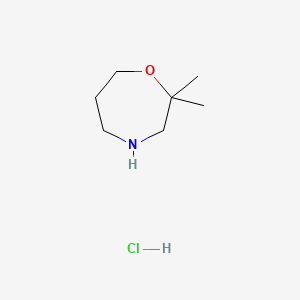

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKKRGFPBCKTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCCO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693515 | |

| Record name | 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-94-1 | |

| Record name | 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Context

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its structural complexity and conformational flexibility allow it to interact with a variety of biological targets. Derivatives of this scaffold have been explored for their potential as monoamine reuptake inhibitors and dopamine D4 receptor ligands, making them relevant for developing therapeutics for central nervous system disorders such as depression and anxiety.[1][2] The hydrochloride salt of these amine-containing compounds, such as 2,2-Dimethyl-1,4-oxazepane hydrochloride, is often synthesized to improve solubility, stability, and handling characteristics, which are critical attributes for drug development candidates.

This guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride. It outlines authoritative data, presents detailed protocols for analytical characterization, and offers expert insights into the rationale behind these experimental choices, serving as a foundational resource for researchers working with this and related molecular entities.

Section 2: Chemical Identity and Structural Elucidation

Correctly identifying a compound is the bedrock of all subsequent research. The fundamental identifiers for 2,2-Dimethyl-1,4-oxazepane hydrochloride are crucial for accurate sourcing, data retrieval, and regulatory documentation.

Core Identification

The primary identifiers for this compound are sourced from the PubChem database, a key resource maintained by the National Center for Biotechnology Information.

| Identifier | Value | Source |

| Compound Name | 2,2-Dimethyl-1,4-oxazepane hydrochloride | [3] |

| CAS Number | 1313738-94-1 | [3] |

| PubChem CID | 53346554 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | Calculated |

| Canonical SMILES | CC1(CNCCCO1)C.Cl | [4] |

| InChI Key | ADFKBIVEFNFOFT-UHFFFAOYSA-N (for free base) | [5] |

Molecular Structure

The structure features a saturated seven-membered ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A gem-dimethyl group is located at the C2 position. The hydrochloride salt is formed by the protonation of the secondary amine.

Caption: 2D structure of 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Section 3: Core Physical and Chemical Properties

A summary of the known and predicted physical properties is presented below. Direct experimental data for this specific compound is sparse in publicly available literature; therefore, properties are often inferred from related structures or predicted via computational models.

| Property | Value / Description | Rationale / Source |

| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |

| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Data not available | Not applicable; likely to decompose upon strong heating. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |

| Predicted XLogP3 | 0.4 | A measure of lipophilicity, predicted for the free base.[5] |

| Purity | ≥95% | Standard purity for commercially available research chemicals.[4] |

Section 4: Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of a research compound. The following protocols are self-validating systems designed for the comprehensive characterization of 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for polar, water-soluble compounds like hydrochloride salts. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase gradient elutes it. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer is often preferred over a standard UV detector for accurate quantification.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation & Columns:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.[6]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Detection: ELSD or Mass Spectrometry (Positive Ion Mode).

-

-

Data Analysis: Integrate the peak corresponding to the parent compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are ideal for hydrochloride salts due to their high polarity. The resulting spectra will confirm the presence of the gem-dimethyl group, the distinct methylene protons of the oxazepane ring, and the overall carbon framework.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).[6]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for a singlet corresponding to the six protons of the gem-dimethyl group and multiple multiplets for the eight methylene (CH₂) protons on the heterocyclic ring. The N-H proton may exchange with the solvent and might not be observed or may appear as a broad signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Look for a quaternary carbon signal for the C(CH₃)₂, a signal for the two equivalent methyl carbons, and distinct signals for the five methylene carbons in the ring. The chemical shifts will be influenced by the adjacent heteroatoms (N and O).

-

-

Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure to confirm identity.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, pre-ionized samples like hydrochloride salts. In positive ion mode, the instrument will detect the protonated free base [M+H]⁺, allowing for direct verification of the compound's molecular mass.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or a water/acetonitrile mixture.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system or a standalone mass spectrometer with an ESI source.

-

Acquisition:

-

Infuse the sample directly or inject it into the LC system.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

The expected mass for the free base (C₇H₁₅NO) is 129.12 Da.

-

The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 130.12.[5]

-

Confirm that the observed mass is within ±5 ppm of the calculated exact mass for high-resolution mass spectrometry (HRMS) data.

-

Section 5: Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-1,4-oxazepane hydrochloride is not widely available, a reliable safety protocol can be constructed from SDS documents for structurally similar compounds like 2-Methyl-1,4-oxazepane hydrochloride.[4] The precautionary principles described are self-validating and represent best practices in a research laboratory.

Caption: Core components of the safety and handling protocol.

Hazard Identification

Based on analogous compounds, 2,2-Dimethyl-1,4-oxazepane hydrochloride should be treated as a substance with the following potential hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[7]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage Recommendations

-

Conditions: Store in a cool, well-ventilated, and dry place.

-

Container: Keep the container tightly sealed to prevent moisture absorption and degradation.

-

Incompatibilities: Store away from strong oxidizing agents.

Section 6: Conclusion

2,2-Dimethyl-1,4-oxazepane hydrochloride is a valuable building block in the field of medicinal chemistry, particularly for the development of CNS-active agents. While comprehensive physical property data is not yet widely published, this guide provides a robust framework for its identification, characterization, and safe handling by synthesizing data from authoritative databases and analogous compounds. The detailed analytical protocols herein offer researchers a reliable, self-validating system to ensure the quality and integrity of their work with this and similar 1,4-oxazepane derivatives.

References

- BASF. (2025). Safety Data Sheet.

- Wellmark International. (2008). Material Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53346554, 2,2-Dimethyl-1,4-oxazepane hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO). Retrieved from [Link]

- Takeda Pharmaceutical Company Limited. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][9]oxazepines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28806956, 2,2-Dimethyl-1,4-oxazepane. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2015). Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of. Retrieved from [Link]

-

Liu, X., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(15), 2789. Retrieved from [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

-

Smits, R. A., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(25), 6293-304. Retrieved from [Link]

Sources

- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1,4-oxazepane hydrochloride | C7H16ClNO | CID 53346554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. servco.safepersonnelsds.com [servco.safepersonnelsds.com]

- 8. phoenixpeptide.com [phoenixpeptide.com]

- 9. 933689-12-4|2,2-Dimethyl-1,4-oxazepane|BLD Pharm [bldpharm.com]

2,2-Dimethyl-1,4-oxazepane hydrochloride chemical structure

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound built upon the privileged 1,4-oxazepane scaffold. The 1,4-oxazepane core, a seven-membered ring containing nitrogen and oxygen, is of significant interest in medicinal chemistry due to its versatile three-dimensional structure and documented biological activities.[1] This document details the structural and physicochemical properties of the title compound, presents a detailed, mechanistically justified synthetic protocol, outlines methods for its structural elucidation, and discusses its potential applications in drug discovery, particularly in the context of central nervous system (CNS) disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this specific chemical entity.

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

Seven-membered heterocyclic compounds are a cornerstone of many therapeutic agents, offering a unique conformational flexibility that distinguishes them from more common five- and six-membered rings.[2] Among these, the 1,4-oxazepane ring system, a one-carbon homologue of morpholine, has emerged as a particularly valuable scaffold.[3] Its non-planar structure allows for the precise spatial arrangement of substituents, making it an ideal backbone for designing ligands that can interact with complex biological targets with high affinity and selectivity.

The versatility of the 1,4-oxazepane core has led to its incorporation into a wide array of biologically active molecules.[3] Derivatives have shown significant promise as selective antagonists for the dopamine D4 receptor, a key target in the treatment of schizophrenia and other psychiatric disorders.[1][4][5][6] Furthermore, the scaffold has been explored for its potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] The gem-dimethyl substitution at the C2 position in 2,2-Dimethyl-1,4-oxazepane may offer advantages such as increased metabolic stability by blocking a potential site of oxidation, a common strategy in drug design. This guide provides an in-depth examination of the hydrochloride salt of this specific derivative, from its fundamental properties to its synthesis and potential therapeutic relevance.

Physicochemical and Structural Properties

The fundamental identity of 2,2-Dimethyl-1,4-oxazepane hydrochloride is established by its chemical formula, molecular weight, and unique identifiers. These properties are crucial for experimental design, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Chemical Name | 2,2-Dimethyl-1,4-oxazepane hydrochloride | PubChem |

| CAS Number | 1313738-94-1 | [7] |

| Molecular Formula | C₇H₁₆ClNO | [7] |

| Molecular Weight | 165.66 g/mol | ChemScene |

| Canonical SMILES | CC1(CNCCCO1)C.Cl | Fluorochem |

| Monoisotopic Mass | 165.09199 Da | PubChemLite |

| Predicted XlogP | 0.4 | [8][9] |

Chemical Structure Diagram

Caption: 2D structure of 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Synthesis and Mechanistic Rationale

The construction of seven-membered heterocyclic rings can be challenging, but several robust strategies have been developed.[2][10][11] For the 1,4-oxazepane system, methods often rely on intramolecular cyclization reactions, which are favored when forming medium-sized rings.[3][12]

Proposed Synthetic Pathway

A logical and efficient approach to synthesizing 2,2-Dimethyl-1,4-oxazepane involves a multi-step sequence starting from commercially available 2-amino-2-methyl-1-propanol. The proposed pathway is outlined below.

Caption: Proposed workflow for the synthesis of 2,2-Dimethyl-1,4-oxazepane HCl.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

-

Protocol: To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

-

Causality: The tert-butyloxycarbonyl (Boc) group is installed to protect the primary amine. This prevents the amine from acting as a nucleophile in the subsequent ether synthesis step, thereby avoiding unwanted side reactions and ensuring the desired C-O bond formation.

Step 2: Williamson Ether Synthesis

-

Protocol: To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add 3-bromo-1-propanol (1.1 eq) dropwise and allow the mixture to reflux for 6-8 hours. Cool to room temperature and carefully quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

-

Causality: This is a classic Williamson ether synthesis. The strong base (NaH) deprotonates the primary alcohol to form a potent nucleophile (alkoxide), which then displaces the bromide from 3-bromo-1-propanol in an Sₙ2 reaction to form the linear ether backbone of the target molecule.

Step 3: Boc Deprotection

-

Protocol: Dissolve the purified ether-alcohol from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at room temperature. Stir for 1-2 hours until TLC indicates the complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

Causality: The Boc group is labile under strong acidic conditions. TFA efficiently cleaves the protecting group, liberating the secondary amine necessary for the final cyclization step.

Step 4: Intramolecular Cyclization

-

Protocol: Dissolve the crude amino alcohol from Step 3 in anhydrous DCM and cool to 0 °C. Add a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The reaction is typically stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Causality: The primary alcohol is first converted into a good leaving group (mesylate) by reaction with MsCl. The secondary amine, now deprotonated by the base, acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group to close the seven-membered ring and form the 1,4-oxazepane free base.

Step 5: Hydrochloride Salt Formation

-

Protocol: Dissolve the purified 2,2-Dimethyl-1,4-oxazepane free base in a minimal amount of diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2,2-Dimethyl-1,4-oxazepane hydrochloride.

-

Causality: The hydrochloride salt is formed to improve the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for handling, storage, and potential pharmaceutical formulation.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. The data from these analyses must be consistent with the expected structure of 2,2-Dimethyl-1,4-oxazepane hydrochloride.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two C2-methyl groups; distinct multiplets for the methylene protons of the oxazepane ring; a broad singlet for the N-H protons (which may exchange with D₂O). |

| ¹³C NMR | A quaternary carbon signal for C2; signals for the two C2-methyl carbons; distinct signals for the four methylene carbons in the ring. |

| FT-IR | A broad absorption band in the 3200-2700 cm⁻¹ region characteristic of a secondary ammonium salt (N-H stretch); C-H stretching bands around 2950 cm⁻¹; a prominent C-O-C stretching band around 1100 cm⁻¹. |

| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ corresponding to the free base (C₇H₁₅NO), with a calculated m/z of 130.12. |

| Elemental Analysis | The calculated percentages of C, H, Cl, N, and O should match the experimental values within an acceptable margin (±0.4%). |

Applications and Future Directions in Drug Development

The 1,4-oxazepane scaffold is a validated pharmacophore for targeting CNS proteins.[1] Research has specifically highlighted its utility in developing selective ligands for the dopamine D4 receptor.[5][6]

Caption: Antagonistic action of a 1,4-oxazepane derivative at the Dopamine D4 receptor.

The selectivity for the D4 receptor over other dopamine receptor subtypes (like D2) is a critical goal in developing antipsychotics, as it is hypothesized to reduce the incidence of extrapyramidal side effects commonly associated with older medications.[6] The unique conformation of the seven-membered 1,4-oxazepane ring is key to achieving this selectivity. The 2,2-dimethyl substitution on the ring can serve to lock the molecule into a specific, low-energy conformation that may enhance its binding affinity and selectivity for the target receptor.

Future research should focus on synthesizing a library of analogues based on the 2,2-Dimethyl-1,4-oxazepane core to perform structure-activity relationship (SAR) studies. By varying substituents on the nitrogen atom, researchers can modulate properties like potency, selectivity, and pharmacokinetic profiles to optimize the compound for potential clinical development.

Conclusion

2,2-Dimethyl-1,4-oxazepane hydrochloride is a synthetically accessible compound built upon a medicinally important heterocyclic scaffold. Its structure presents opportunities for developing novel therapeutic agents, particularly for CNS disorders. The synthetic route outlined in this guide is logical and based on well-established chemical principles, providing a clear path for its preparation. The detailed discussion of its properties, characterization, and potential applications serves as a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery.

References

- BenchChem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.

- ResearchGate. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes.

- ResearchGate. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.

- ACS Publications. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters.

- PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane hydrochloride.

- BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues.

- SciSpace. (n.d.). Seven-Membered Rings.

- Fluorochem. (n.d.). 2-METHYL-1,4-OXAZEPANE HCL.

- ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.

- YouTube. (2022). Seven member heterocyclic compound AZEPINE.

- PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.

- BLD Pharm. (n.d.). 2,2-Dimethyl-1,4-oxazepane.

- RSC Publishing. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.

- PubChemLite. (n.d.). 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO).

- PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane.

- PubChemLite. (n.d.). 7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethyl-1,4-oxazepane hydrochloride | C7H16ClNO | CID 53346554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document outlines its chemical and physical properties, proposes a detailed synthetic route, provides methods for analytical characterization, discusses potential applications, and offers essential safety guidelines.

Core Chemical Identity and Physical Properties

2,2-Dimethyl-1,4-oxazepane hydrochloride is a saturated seven-membered heterocyclic compound. The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for research and development purposes.

| Property | Value | Source(s) |

| CAS Number | 1313738-94-1 | PubChem |

| Molecular Formula | C₇H₁₆ClNO | PubChem |

| Molecular Weight | 165.66 g/mol | PubChem |

| IUPAC Name | 2,2-dimethyl-1,4-oxazepane;hydrochloride | PubChem |

| Appearance | Predicted: White to off-white crystalline solid | - |

| Solubility | Predicted: Soluble in water and polar organic solvents like methanol and ethanol | - |

Synthesis and Purification: A Proposed Route

Proposed Synthetic Workflow

The synthesis can be envisioned in a multi-step process starting from commercially available 2,2-dimethyl-3-aminopropan-1-ol.

Experimental Protocol (Hypothetical)

Step 1: N-Protection

-

Dissolve 2,2-dimethyl-3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2,2-dimethyl-3-aminopropan-1-ol.

Step 2: O-Tosylation

-

Dissolve the product from Step 1 (1.0 eq) in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield O-Tosyl-N-Boc-2,2-dimethyl-3-aminopropan-1-ol.

Step 3: Intramolecular Cyclization

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 18 hours.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2,2-dimethyl-1,4-oxazepane.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified N-Boc protected compound (1.0 eq) in a minimal amount of diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 2,2-Dimethyl-1,4-oxazepane hydrochloride as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data

| Technique | Predicted Data Highlights |

| ¹H NMR | Signals for the two methyl groups (singlet, ~1.2 ppm), and characteristic multiplets for the methylene protons of the oxazepane ring (in the range of 2.5-4.0 ppm). The NH proton may appear as a broad signal.[3][4][5] |

| ¹³C NMR | A quaternary carbon signal for the C(CH₃)₂ group, signals for the two methyl carbons, and four distinct signals for the methylene carbons of the heterocyclic ring.[3][4][5] |

| Mass Spectrometry (ESI-MS) | The positive ion mode should show the molecular ion peak for the free base [M+H]⁺ at m/z 130.12.[6][7] |

Quality Control Workflow

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analysis of amine hydrochlorides by reverse-phase HPLC can sometimes be challenging. A robust method often involves using a suitable buffer to ensure consistent peak shape.[8][9]

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition (95:5 A:B).

This method should provide a sharp peak for the compound of interest, allowing for accurate purity determination. For enhanced sensitivity and confirmation of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[10]

Applications in Research and Drug Development

The 1,4-oxazepane scaffold is a key structural motif in a variety of pharmacologically active agents. Its inherent three-dimensional structure makes it an attractive building block for creating molecules that can interact with complex biological targets.

-

Central Nervous System (CNS) Disorders: Derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for the dopamine D₄ receptor, which is a target for the development of novel antipsychotic medications with potentially fewer side effects.[11][12]

-

Scaffold for Diverse Libraries: The flexible seven-membered ring of the 1,4-oxazepane system allows for the introduction of various substituents, making it an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening against a wide range of biological targets.[13]

-

Peptidomimetics: The structural features of the 1,4-oxazepane ring can mimic peptide turns, making it a useful component in the design of peptidomimetic drugs.

2,2-Dimethyl-1,4-oxazepane hydrochloride, as a relatively simple substituted oxazepane, serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.

Safe Handling and Storage

As with any chemical compound, proper safety precautions must be observed when handling 2,2-Dimethyl-1,4-oxazepane hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek immediate medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2,2-Dimethyl-1,4-oxazepane hydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and robust analytical methods for its characterization. By understanding the chemistry and handling requirements of this compound, researchers can effectively utilize it in the development of novel therapeutic agents.

References

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. Available at: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

-

Base-Promoted Synthesis of Multisubstituted Benzo[b][6][12]oxazepines. The Royal Society of Chemistry. Available at: [Link]

-

Structural reassignment of a dibenz[b,f][6][12]oxazepin-11(10H)-one with potent antigiardial activity. CSIRO Publishing. Available at: [Link]

-

Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]

-

Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. Available at: [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PMC - PubMed Central. Available at: [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Available at: [Link]

-

Dibenz[b,f]][6][12]oxazepine. NIST WebBook. Available at: [Link]

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Available at: [Link]

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. Available at: [Link]

- 1,4-oxazepane derivatives. Google Patents.

-

A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

-

1,4-Oxazepine. PubChem. Available at: [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Available at: [Link]

-

2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibenz[b,f]][1,4]oxazepine [webbook.nist.gov]

- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 9. shodex.com [shodex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, molecular weight, and structural features. It also outlines a plausible synthetic pathway, discusses potential applications based on the broader class of 1,4-oxazepanes, and presents available spectroscopic data.

Core Molecular Characteristics

2,2-Dimethyl-1,4-oxazepane hydrochloride is the hydrochloride salt of the saturated seven-membered heterocycle, 2,2-Dimethyl-1,4-oxazepane. The core structure features an oxazepane ring with two methyl groups geminally substituted at the C2 position. The hydrochloride salt form generally confers increased stability and aqueous solubility, which is often advantageous for pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties for 2,2-Dimethyl-1,4-oxazepane and its hydrochloride salt is presented below.

| Property | 2,2-Dimethyl-1,4-oxazepane (Free Base) | 2,2-Dimethyl-1,4-oxazepane Hydrochloride |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol [1] | 165.66 g/mol |

| CAS Number | 933689-12-4[1] | 1313738-94-1 |

| Canonical SMILES | CC1(CNCCCO1)C | CC1(CNCCCO1)C.Cl |

| InChIKey | ADFKBIVEFNFOFT-UHFFFAOYSA-N | Not Available |

| Monoisotopic Mass | 129.115364103 Da | 165.092041 Da |

| Predicted XlogP | 0.4 | Not Available |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach to the synthesis of the 2,2-Dimethyl-1,4-oxazepane core involves the reaction of a suitable amino alcohol precursor, followed by cyclization. A key starting material for this synthesis is 2-Amino-2-methyl-1-propanol.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2,2-Dimethyl-1,4-oxazepane Hydrochloride.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

-

To a solution of 2-Amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a non-nucleophilic base like potassium carbonate or triethylamine (1.2 eq).

-

Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2,2-Dimethyl-1,4-oxazepane (Free Base)

-

Dissolve the N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the intramolecular cyclization.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2,2-Dimethyl-1,4-oxazepane.

Step 3: Formation of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

-

Dissolve the purified 2,2-Dimethyl-1,4-oxazepane in a dry, aprotic solvent like diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Spectroscopic Data

While experimental spectra for 2,2-Dimethyl-1,4-oxazepane hydrochloride are not widely published, predicted mass spectrometry data can provide insight into its fragmentation pattern.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the free base, 2,2-Dimethyl-1,4-oxazepane. The protonated molecule [M+H]⁺ would be the most relevant ion in the mass spectrum of the hydrochloride salt.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 122.7 |

| [M+Na]⁺ | 152.10459 | 126.3 |

| [M+K]⁺ | 168.07853 | 130.0 |

| [M+NH₄]⁺ | 147.14919 | 141.6 |

Data sourced from PubChemLite.[2]

Potential Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,4-oxazepane have shown a wide range of biological activities, suggesting potential therapeutic applications for compounds like 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Rationale for Pharmacological Interest

The interest in 1,4-oxazepane derivatives stems from their structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines, which are well-known for their anxiolytic, sedative, and anticonvulsant properties. The inclusion of an oxygen atom in the 1,4-oxazepane ring alters the physicochemical properties, such as polarity and hydrogen bonding capacity, which can lead to novel pharmacological profiles and improved drug-like properties.

Diagram of the 1,4-Oxazepane Scaffold in Medicinal Chemistry:

Caption: The role of the 1,4-oxazepane scaffold in drug discovery.

Reported Activities of 1,4-Oxazepane Derivatives

While specific biological data for 2,2-Dimethyl-1,4-oxazepane hydrochloride is limited, research on related compounds highlights several areas of therapeutic interest:

-

Central Nervous System (CNS) Activity: A patent for 1,4-oxazepane derivatives suggests their potential use as monoamine reuptake inhibitors for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[3].

-

Anticonvulsant Properties: Certain 1,4-oxazepane derivatives have been investigated for their potential as anticonvulsant agents.

-

Antimicrobial and Antifungal Activity: The oxazepine core has been incorporated into molecules with demonstrated antibacterial and antifungal properties.

The gem-dimethyl substitution at the C2 position in 2,2-Dimethyl-1,4-oxazepane may influence its metabolic stability and conformational preferences, potentially leading to a unique pharmacological profile compared to other substituted oxazepanes. Further investigation is required to determine the specific biological targets and therapeutic potential of this compound.

Conclusion

2,2-Dimethyl-1,4-oxazepane hydrochloride is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications based on the established activities of the 1,4-oxazepane scaffold. As with any novel compound, further experimental validation of its synthesis, spectroscopic characterization, and biological activity is necessary to fully elucidate its therapeutic potential.

References

-

PubChemLite. 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO). Available from: [Link]

-

The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][2][4]oxazepines. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look. Available from: [Link]

-

PubChem. 2,2-Dimethyl-1,4-oxazepane hydrochloride. Available from: [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

-

PubChem. 1,4-Oxazepane. Available from: [Link]

-

Lin, C. H., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2635. Available from: [Link]

-

ResearchGate. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

-

ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted benzo[b][2][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

-

University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]

-

ResearchGate. Solution H-1 and C-13 NMR of new chiral 1,4-oxazepinium heterocycles and their intermediates from the reaction of 2,4-pentanedione with alpha-L-amino acids and (R)-(-)-2-phenylglycinol. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for... Available from: [Link]

-

PubChem. Oxazepam. Available from: [Link]

-

PubChem. 2-Methyl-1,4-oxazepane. Available from: [Link]

Sources

- 1. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. PubChemLite - 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

2,2-Dimethyl-1,4-oxazepane hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Characterization of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful program. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive framework for the solubility characterization of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a representative novel heterocyclic amine salt. We move beyond a simple data sheet to offer a strategic and methodological rationale, grounded in first principles and field-proven best practices. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and advancement of NCEs.

Introduction: The Central Role of Solubility

The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in aqueous physiological fluids. Poor solubility is a leading cause of costly late-stage failures in drug development. For an ionizable compound such as 2,2-Dimethyl-1,4-oxazepane hydrochloride, solubility is not a single value but a complex function of pH, ionic strength, and solid-state form.

Structural Considerations for 2,2-Dimethyl-1,4-oxazepane Hydrochloride:

-

1,4-Oxazepane Core: A seven-membered heterocyclic ring containing both an ether (oxygen) and a tertiary amine (nitrogen) functionality. The ether linkage can act as a hydrogen bond acceptor, while the tertiary amine is a basic center.

-

Gem-Dimethyl Group: The two methyl groups at the C2 position increase lipophilicity and sterically hinder the adjacent ether oxygen.

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the basic tertiary amine is protonated. This salt form is typically chosen to enhance aqueous solubility and stability compared to the free base. The dissolution of this salt in water establishes an equilibrium between the protonated (cationic) form and the neutral free base.

This guide outlines the essential experiments required to build a comprehensive solubility profile for this NCE, enabling informed decisions from lead optimization to formulation development.

Strategic Framework for Solubility Assessment

A robust solubility assessment follows a tiered approach, starting with rapid, resource-sparing assays in early discovery and progressing to more definitive, resource-intensive studies as a candidate matures. The choice of experiment is dictated by the specific question being asked.

Caption: A strategic workflow for solubility assessment, from early screening to late-stage characterization.

Experimental Protocols: The 'How' and 'Why'

Trustworthy data originates from meticulously executed and well-understood protocols. We present the gold-standard method for determining thermodynamic solubility.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method (ICH Guideline)

This method is considered the definitive measure of a compound's solubility as it quantifies the concentration of a saturated solution in equilibrium with its solid phase. The protocol is designed to be a self-validating system by ensuring true equilibrium is reached and accurately measured.

Causality Behind Experimental Choices:

-

Solid Material: Use of a consistent, well-characterized batch of 2,2-Dimethyl-1,4-oxazepane hydrochloride is critical. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. It is imperative to know and control the solid form being tested.

-

Equilibration Time: An incubation period of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium. Insufficient time leads to an underestimation of solubility, while excessively long times risk compound degradation. Preliminary experiments should confirm the time required to reach a plateau.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a calibrated, temperature-controlled incubator (e.g., 25 °C or 37 °C) to ensure reproducibility.

-

Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a common source of error, leading to an overestimation of solubility. Centrifugation followed by careful filtration is the most robust method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2,2-Dimethyl-1,4-oxazepane hydrochloride to a series of glass vials. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., deionized water, Phosphate Buffered Saline pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours. The constant agitation ensures maximal contact between the solid and the solvent.

-

Phase Separation:

-

Allow vials to stand for a short period to let heavy solids settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet. For added certainty, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Dilution & Quantification:

-

Prepare a dilution series of the filtered supernatant in a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A standard calibration curve must be run in parallel to ensure accurate quantification.

-

Caption: A detailed workflow for the gold-standard shake-flask solubility determination method.

The pH-Solubility Profile

For an ionizable compound like 2,2-Dimethyl-1,4-oxazepane hydrochloride, a single solubility value in water is insufficient. The pH of the gastrointestinal tract varies from ~1.5 to ~7.5, directly impacting the ionization state and thus the solubility of the drug. A pH-solubility profile is generated by performing the shake-flask method across a range of buffered solutions (e.g., from pH 2 to pH 10).

This profile is governed by the Henderson-Hasselbalch equation and reveals the intrinsic solubility of the free base (S₀) and the pKa of the tertiary amine. This information is invaluable for predicting where the drug will dissolve in the GI tract and for developing appropriate formulations.

Data Presentation and Interpretation

All quantitative data must be summarized for clarity and comparative analysis.

Table 1: Hypothetical Solubility Profile for 2,2-Dimethyl-1,4-oxazepane Hydrochloride

| Solvent / Medium | pH | Temperature (°C) | Method | Solubility (mg/mL) | Interpretation / Implication |

| Deionized Water | ~5.5* | 25 | Thermodynamic | >100 | High intrinsic solubility of the salt form. |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Thermodynamic | 5.2 | Solubility drops significantly at neutral pH due to conversion to the less soluble free base. Suggests potential precipitation in the intestine. |

| Simulated Gastric Fluid (SGF) | 1.8 | 37 | Thermodynamic | >200 | Very high solubility expected in the stomach where the compound is fully protonated. |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Thermodynamic | 12.5 | Bile salts in FaSSIF aid solubilization compared to simple buffer, but solubility is still pH-limited. |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.8 | 37 | Thermodynamic | 25.0 | Higher concentration of bile salts in FeSSIF further enhances solubility. Suggests a positive food effect is possible. |

| 5% DMSO (aq) | 7.4 | 25 | Kinetic | 85 µM | A rapid, early-stage screen. The lower value compared to thermodynamic data reflects rapid precipitation upon dilution of DMSO stock. |

*The pH of unbuffered water can be acidic due to dissolved CO₂.

Interpreting the Profile:

The hypothetical data in Table 1 tells a clear story. The hydrochloride salt is highly soluble at low pH (stomach) but exhibits classic pH-dependent solubility, dropping significantly as the pH approaches and surpasses its pKa. The difference between PBS and biorelevant media (FaSSIF/FeSSIF) highlights the importance of bile salts in solubilizing the neutral free base, a critical factor for in vivo absorption.

Conclusion and Forward Look

The solubility profile of 2,2-Dimethyl-1,4-oxazepane hydrochloride, or any NCE, is a foundational dataset that influences decisions across the entire drug development pipeline. By employing a strategic, multi-tiered approach and executing robust, well-rationalized experimental protocols, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is not merely academic; it is the basis for designing effective formulations, predicting in vivo performance, and ultimately, mitigating the risk of failure. The methodologies and principles outlined in this guide provide a trusted framework for achieving this critical objective.

References

-

Stahl, P.H., Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

-

Bighley, L.D., Berge, S.M., & Reier, D.C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). Marcel Dekker. [Link]

-

Kauffman, J. (2004). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 81(10), 1441. [Link]

-

Klein, S. (2010). The Use of Biorelevant Dissolution Media to Predict the In Vivo Performance of Clinical Formulations. The AAPS Journal, 12(3), 397-406. [Link]

Spectroscopic Analysis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Datasheet for 2,2-Dimethyl-1,4-oxazepane Hydrochloride (C₇H₁₆ClNO)

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals on the spectral characteristics of 2,2-Dimethyl-1,4-oxazepane hydrochloride. Due to the current unavailability of public experimental spectral data, this document outlines the predicted spectral features based on the analysis of related 1,4-oxazepane derivatives and general principles of spectroscopic interpretation. It also provides standardized protocols for acquiring experimental data.

Molecular Structure and Overview

2,2-Dimethyl-1,4-oxazepane hydrochloride is a saturated seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications. The structural features, particularly the gem-dimethyl group at the C2 position, are expected to yield distinct spectroscopic signatures.

Chemical Structure:

Figure 1: Chemical structure of 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons of the oxazepane ring. The presence of the hydrochloride salt will likely lead to broader signals for the protons adjacent to the nitrogen atom.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom bearing the gem-dimethyl groups (C2) is expected to have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | 1.2 - 1.5 (singlet, 6H) | 30 - 40 |

| -CH₂-N⁺H₂- | 3.0 - 3.5 (multiplet, 2H) | 45 - 55 |

| -N⁺H₂-CH₂- | 3.0 - 3.5 (multiplet, 2H) | 45 - 55 |

| -CH₂-CH₂-O- | 1.8 - 2.2 (multiplet, 2H) | 25 - 35 |

| -CH₂-O- | 3.8 - 4.2 (multiplet, 2H) | 65 - 75 |

| N⁺H₂ | 8.0 - 9.0 (broad singlet, 2H) | - |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-Dimethyl-1,4-oxazepane hydrochloride is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N⁺-H stretch | 2400 - 2800 (broad) | Characteristic of amine salts. |

| C-H stretch (alkane) | 2850 - 3000 | Aliphatic C-H stretching vibrations. |

| C-N stretch | 1180 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-O-C stretch | 1050 - 1150 | Asymmetric stretching of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 2,2-Dimethyl-1,4-oxazepane hydrochloride, the mass spectrum would likely be acquired for the free base (2,2-Dimethyl-1,4-oxazepane) after removal of HCl.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₇H₁₅NO, MW = 129.20 g/mol ) may be observed.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms, leading to stable carbocations or radical cations. The loss of a methyl group (CH₃) from the gem-dimethyl position is a probable fragmentation pathway.

Experimental Protocols

To obtain definitive spectral data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Figure 2: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Figure 3: Standard workflow for IR data acquisition and processing.

Mass Spectrometry Protocol

Figure 4: Standard workflow for MS data acquisition and processing.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of 2,2-Dimethyl-1,4-oxazepane hydrochloride. While awaiting the public availability of experimental data, the predicted values and standardized protocols herein offer a valuable resource for researchers working with this compound and its derivatives. The acquisition and publication of experimental spectral data are strongly encouraged to further validate and refine the information presented in this guide.

References

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Base-Promoted Synthesis of Multisubstituted Benzo[b][3][4]oxazepines. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of. (n.d.). Retrieved January 15, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. (n.d.). Retrieved January 15, 2026, from [Link]

-

2,2-Dimethyl-1,4-oxazepane hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. PubChemLite - 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 2,2-Dimethyl-1,4-oxazepane hydrochloride | C7H16ClNO | CID 53346554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride: Synthesis, Properties, and Context

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a plausible and detailed synthesis pathway rooted in established chemical principles, and its context within the broader class of 1,4-oxazepane derivatives.

Introduction and Contextual History

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules.[1] These seven-membered rings are recognized for their conformational flexibility, which can be advantageous for binding to biological targets.[2][3][4] While the specific historical account of the first synthesis of 2,2-Dimethyl-1,4-oxazepane hydrochloride is not well-documented in peer-reviewed literature, its structural class is of significant interest. Derivatives of 1,4-oxazepane have been explored for their potential as monoamine reuptake inhibitors, suggesting applications in treating conditions such as depression and anxiety.

This guide serves to consolidate the known properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride and to propose a robust synthetic route, thereby providing a valuable resource for its further investigation and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-1,4-oxazepane and its hydrochloride salt is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO | PubChem |

| Molecular Weight | 165.66 g/mol | PubChem |

| CAS Number | 1246456-36-9 (for hydrochloride salt) | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| pKa | Predicted to be basic due to the secondary amine |

Proposed Synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

The synthesis of 1,4-oxazepane rings can be achieved through various strategies, with intramolecular cyclization of N-substituted amino alcohols being a common and versatile approach.[1] The following proposed synthesis for 2,2-Dimethyl-1,4-oxazepane hydrochloride is based on this established methodology, offering a logical and efficient pathway.

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the seven-membered ring at the C-N bond, leading back to a linear amino alcohol precursor. This precursor can be assembled from commercially available starting materials.

Caption: Retrosynthetic pathway for 2,2-Dimethyl-1,4-oxazepane.

Step 1: N-Alkylation of 2-Amino-2-methyl-1-propanol

This initial step involves the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile to introduce the hydroxyethyl group. The use of a protecting group for the amine may be necessary to prevent over-alkylation, though direct alkylation under controlled conditions is also feasible. A more controlled approach involves reductive amination.

-

Reaction: Reductive amination of 2-amino-2-methyl-1-propanol with glycolaldehyde. Reductive amination is a well-established method for forming C-N bonds and avoids issues of overalkylation often seen with alkyl halides.[5][6][7][8][9]

-

Procedure:

-

To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in methanol, add glycolaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

-

Step 2: Intramolecular Cyclization

The cyclization of the amino diol to form the 1,4-oxazepane ring is the key ring-forming step. This is typically achieved by converting the terminal primary alcohol into a good leaving group, followed by intramolecular nucleophilic substitution by the secondary amine.

-

Reaction: Mitsunobu reaction or conversion to a sulfonate ester followed by cyclization. The use of a sulfonyl chloride, such as tosyl chloride or mesyl chloride, is a common strategy.

-

Procedure:

-

Dissolve the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane.

-

Add a non-nucleophilic base, such as triethylamine (2.5 eq).

-

Cool the mixture to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction at room temperature overnight. The in-situ formed tosylate will be displaced by the secondary amine to form the seven-membered ring.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,2-Dimethyl-1,4-oxazepane.

-

Step 3: Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Reaction: Treatment of the free base with hydrochloric acid.

-

Procedure:

-

Dissolve the purified 2,2-Dimethyl-1,4-oxazepane in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2,2-Dimethyl-1,4-oxazepane hydrochloride.

-

Caption: Proposed synthetic workflow for 2,2-Dimethyl-1,4-oxazepane hydrochloride.

Potential Applications and Future Directions

The inclusion of the 1,4-oxazepane scaffold in patent literature concerning monoamine reuptake inhibitors suggests that 2,2-Dimethyl-1,4-oxazepane hydrochloride could be a valuable building block for the synthesis of novel central nervous system (CNS) active compounds. Further research could focus on:

-

Pharmacological Screening: Investigating the biological activity of this compound and its derivatives.

-